B1575201 G1/S-specific cyclin-D1 (198-212)

G1/S-specific cyclin-D1 (198-212)

Cat. No.: B1575201
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G1/S-specific cyclin-D1 (CCND1 or Cyclin D1) is a regulatory protein encoded by the CCND1 gene. It plays a pivotal role in cell cycle progression by forming complexes with cyclin-dependent kinases CDK4 and CDK6, driving the transition from the G1 phase to the S phase . This transition is critical for DNA replication initiation and cell division. Cyclin D1’s activity is tightly regulated by transcriptional and post-translational mechanisms, including phosphorylation and ubiquitin-mediated degradation .

Structural analysis reveals that Cyclin D1 contains two conserved cyclin boxes (residues 3–151 and 156–265), which mediate interactions with CDKs and other regulatory proteins . Dysregulation of Cyclin D1 is frequently observed in cancers, such as hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC), where its overexpression correlates with tumor aggressiveness and poor prognosis .

Properties

sequence

NPPSMVAAGSVVAAV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

G1/S-specific cyclin-D1 (198-212)

Origin of Product

United States

Comparison with Similar Compounds

Functional Roles in Cell Cycle Regulation

Protein Phase Specificity CDK Partner Key Regulatory Checkpoints Disease Associations
Cyclin D1 G1/S transition CDK4, CDK6 pRb phosphorylation, p53 signaling HCC, OSCC, breast cancer
Cyclin D2/D3 G1/S transition CDK4, CDK6 pRb status, tissue-specific expression Lymphoma, leukemia
Cyclin E1 Late G1/S entry CDK2 E2F activation, p27 inhibition Ovarian cancer, glioblastoma
Cyclin B1 G2/M transition CDK1 DNA damage checkpoints Colorectal cancer

Key Findings :

  • Cyclin D1 vs. D2/D3 : While all D-type cyclins bind CDK4/6, Cyclin D1 is uniquely overexpressed in epithelial cancers, whereas Cyclin D2/D3 are more prevalent in hematopoietic malignancies . Cyclin D1’s function depends on active pRb; in pRb-deficient cells, Cyclin D1 dissociates from CDK4 and becomes dispensable for G1 progression .
  • Cyclin D1 vs. Cyclin E1: Cyclin E1-CDK2 acts later in G1, facilitating the irreversible commitment to S phase by phosphorylate p27 and enhancing E2F activity. Unlike Cyclin D1, Cyclin E1 overexpression bypasses pRb-mediated arrest, contributing to genomic instability .
  • Cyclin D1 vs. Cyclin B1 : Cyclin B1-CDK1 governs the G2/M transition and is inhibited by DNA damage sensors (e.g., ATM/ATR). Cyclin D1 lacks direct involvement in mitotic entry but indirectly affects G2/M via cross-talk with p53 pathways .

Expression Patterns and Regulatory Mechanisms

  • Cyclin D1 : Expression peaks in late G1 and is suppressed in quiescent (G0) cells. Hypoxia and growth factors (e.g., VEGF) upregulate Cyclin D1 in rheumatoid arthritis fibroblasts (RA-FLSs), linking it to pathological proliferation .
  • Cyclin E1 : Expression is cell-cycle-dependent, peaking at the G1/S boundary. It is less responsive to extracellular signals compared to Cyclin D1 .
  • Cyclin D2/D3 : Show tissue-specific expression; for example, Cyclin D2 is critical for B-cell development, while Cyclin D3 is prominent in T-cells .

Structural and Interaction Differences

Cyclin D1 contains two cyclin boxes essential for CDK binding, similar to other D-type cyclins. However, its N-terminal domain includes unique phosphorylation sites (e.g., Thr286) that regulate nuclear export and degradation . Cyclin E1 lacks these motifs but has a conserved "LFG" sequence critical for CDK2 binding and substrate recognition .

Therapeutic and Diagnostic Implications

  • Cyclin D1: Serves as a prognostic marker in HCC and OSCC. Inhibitors targeting Cyclin D1-CDK4/6 (e.g., palbociclib) are FDA-approved for breast cancer .
  • Cyclin E1 : High levels predict resistance to CDK4/6 inhibitors, necessitating combination therapies with CDK2 inhibitors .
  • Cyclin D3 : Emerging as a target in T-cell lymphomas, with preclinical studies exploring CDK6-specific inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.